molecular formula C5H4BrNO2 B6156845 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one CAS No. 1027169-94-3

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one

Cat. No.: B6156845
CAS No.: 1027169-94-3
M. Wt: 189.99 g/mol
InChI Key: JKFHYQMFYCGEHF-UHFFFAOYSA-N
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Description

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C5H4BrNO2. It is characterized by a bromine atom attached to the fourth position of a pyridine ring, which also contains a hydroxyl group and a ketone group. This compound is of interest due to its potential biological activity and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one typically involves the bromination of 1-hydroxy-1,2-dihydropyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino derivative, while oxidation of the hydroxyl group would produce a ketone derivative.

Scientific Research Applications

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is unique due to the combination of its bromine atom, hydroxyl group, and ketone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1027169-94-3

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

4-bromo-1-hydroxypyridin-2-one

InChI

InChI=1S/C5H4BrNO2/c6-4-1-2-7(9)5(8)3-4/h1-3,9H

InChI Key

JKFHYQMFYCGEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1Br)O

Purity

95

Origin of Product

United States

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